molecular formula C18H21N5O4 B2432347 2-((4,6-Dimorpholino-1,3,5-triazin-2-yl)oxy)benzaldehyde CAS No. 591223-70-0

2-((4,6-Dimorpholino-1,3,5-triazin-2-yl)oxy)benzaldehyde

Cat. No.: B2432347
CAS No.: 591223-70-0
M. Wt: 371.397
InChI Key: ITIJDINQLXPYHB-UHFFFAOYSA-N
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Description

The compound “2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}benzaldehyde” is a complex organic molecule that contains several functional groups. It has a 1,3,5-triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms . This ring is substituted with two morpholine rings and an oxybenzaldehyde group .


Synthesis Analysis

While the specific synthesis for this compound isn’t available, the synthesis of similar triazine derivatives often involves nucleophilic substitution reactions . For example, cyanuric chloride can react with different nucleophiles to give mono-, di-, and trisubstituted 1,3,5-triazines .

Scientific Research Applications

Antimicrobial Studies

A study synthesized novel 1,3,4-Thiadiazolium-2-thiolate derivatives, including compounds with structures related to 2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}benzaldehyde, and tested their antimicrobial properties against bacterial and fungal species, finding some of them moderately active (Asundaria et al., 2010).

Crystal Structure Analysis

Research on derivatives of 2,4-dimethoxy-1,3,5-triazine, which are structurally similar to the compound , focused on their crystal structures, revealing various conformations and molecular interactions (Fridman et al., 2003).

Synthesis of Dihydropyrimidinone Derivatives

A study focused on synthesizing dihydropyrimidinone derivatives containing morpholine, a component of the compound of interest, demonstrating an efficient method for their production (Bhat et al., 2018).

Medicinal Chemistry Applications

In medicinal chemistry, s-triazines incorporating 4-hydroxybenzaldehyde and 4-hydroxy-3-methoxybenzaldehyde, related to the compound , have been synthesized and characterized for potential applications (Dahlous et al., 2018).

Reactions for Heterocyclic Polymer Synthesis

Research on 4,6-di(morpholin-4-yl) derivatives of 1,3-diphthalimidobenzene, which is related to the compound in focus, explored their potential in synthesizing heterocyclic polymers, analyzing their structures and reactivities (Kovalevsky et al., 1998).

Peptidomimetic Synthesis

A study on 4-(4,6-dimethoxy-1,3,5-triazine-2-yl)-4-methyl-morpholinium chloride, related to the compound of interest, highlighted its utility in synthesizing sterically-hindered peptidomimetics, demonstrating its superiority in controlling racemization and N-arylation (Shieh et al., 2008).

Mechanism of Action

Target of Action

Similar compounds, such as 1,3,5-triazine derivatives, have been investigated as biologically active small molecules . These compounds exhibit antimalarial, antimicrobial, anti-cancer, and anti-viral activities , suggesting a broad range of potential targets.

Mode of Action

Based on the known activities of similar 1,3,5-triazine derivatives , it can be inferred that the compound may interact with its targets to inhibit their function, leading to the observed biological effects.

Biochemical Pathways

Given the broad range of biological activities exhibited by similar 1,3,5-triazine derivatives , it is likely that multiple pathways are affected, leading to downstream effects such as inhibition of microbial growth or cancer cell proliferation.

Result of Action

Similar 1,3,5-triazine derivatives have shown promising activity against staphylococcus aureus and escherichia coli , suggesting that the compound may have antimicrobial effects.

Properties

IUPAC Name

2-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)oxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O4/c24-13-14-3-1-2-4-15(14)27-18-20-16(22-5-9-25-10-6-22)19-17(21-18)23-7-11-26-12-8-23/h1-4,13H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITIJDINQLXPYHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)OC3=CC=CC=C3C=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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